molecular formula C16H24ClNO4 B13388482 1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride

1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride

Cat. No.: B13388482
M. Wt: 329.82 g/mol
InChI Key: PZCDXXIAXZLMQY-UHFFFAOYSA-N
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Description

1-O-Benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate hydrochloride (CAS 105590-97-4) is a protected L-glutamic acid derivative. Its molecular formula is C₁₆H₂₄ClNO₄ (MW 329.82), featuring a benzyl ester at the 1-O position and a tert-butyl ester at the 5-O position . This compound is widely used as an intermediate in peptide synthesis and pharmaceutical research, where selective deprotection of ester groups (e.g., via hydrogenolysis for benzyl or acidolysis for tert-butyl) enables controlled modifications .

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDXXIAXZLMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Protection of the amino group The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
  • Formation of the pentanedioate backbone The protected amino acid is then coupled with a benzyl and tert-butyl group to form the desired pentanedioate structure.
  • Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo several chemical reactions:

  • Oxidation: Oxidation of the compound forms corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution: The amino group can participate in substitution reactions with various electrophiles. Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Analytical Techniques

Analytical techniques are essential for characterizing the compound’s purity and structural integrity:

  • Chiral HPLC: Used to confirm enantiomeric purity using chiral stationary phases and UV detection.
  • NMR spectroscopy: H and C NMR are used to verify tert-butyl (δ 1.4 ppm, singlet) and methyl ester (δ 3.6 ppm, singlet) groups.
  • Mass spectrometry (MS): High-resolution ESI-MS is used to validate molecular weight.

Data Tables

Data for (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride:

Property Value
CAS No. 105590-97-4
Product Name (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Molecular Weight 329.8
IUPAC Name 5-O-benzyl 1-O--tert-butyl (2S)-2-aminopentanedioate;hydrochloride
Standard InChI InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1
SMILES CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
PubChem Compound 56777356
Last Modified Aug 15 2023

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two ester groups (benzyl and tert-butyl) and a primary amine. These functional groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products
Acidic Hydrolysis HCl (aq), refluxGlutamic acid (free carboxylic acids), benzyl alcohol, tert-butanol, NH₃⁺Cl⁻
Basic Hydrolysis NaOH (aq), heatSodium glutamate, benzyl alcohol, tert-butanol, NH₃

The tert-butyl ester is more labile under acidic conditions, while the benzyl ester typically requires catalytic hydrogenation for cleavage .

Deprotection Reactions

Deprotection of the amino group and ester functionalities is critical in synthetic applications:

Functional Group Deprotection Method Outcome
Benzyl Ester H₂/Pd-CFree carboxylic acid, toluene byproduct
tert-Butyl Ester Trifluoroacetic acid (TFA)Free carboxylic acid, isobutylene byproduct
Amine Protection Boc removal (TFA or HCl/dioxane)Free amine, CO₂ byproduct

These reactions are foundational in peptide synthesis, enabling sequential modification of glutamic acid derivatives .

Oxidation and Reduction

The amine and ester groups influence redox behavior:

Oxidation

  • Amine Oxidation : Tertiary amines are generally resistant to oxidation, but primary amines (if deprotected) may form imines or nitro compounds under strong oxidizing agents like KMnO₄ .

  • Ester Oxidation : No direct oxidation of esters is typical, but adjacent α-hydrogens (if present) may undergo oxidation to ketones.

Reduction

  • Ester Reduction : LiAlH₄ reduces esters to primary alcohols. For example, the benzyl ester could yield benzyl alcohol .

Substitution and Coupling Reactions

The amine group can participate in nucleophilic substitution or coupling:

Reaction Reagents Application
Amide Formation DCC, HOBt, carboxylic acidPeptide bond synthesis
Schiff Base Formation Aldehydes/ketonesIntermediate in heterocyclic synthesis

Thermal Stability and Decomposition

Under high temperatures (>150°C), the compound may undergo:

  • Decarboxylation : Loss of CO₂ from the glutamic acid backbone.

  • Ester Pyrolysis : Degradation of tert-butyl or benzyl esters to alkenes (e.g., isobutylene from tert-butyl groups).

Key Research Gaps

While the compound’s structural analogs (e.g., benzyl-protected amino acids) are well-studied, specific reactivity data for 1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate hydrochloride remains sparse in accessible literature. Further experimental studies are required to elucidate:

  • Kinetics of hydrolysis under varying pH and temperature.

  • Catalytic pathways for selective deprotection.

  • Biological interactions leveraging its chiral center.

Scientific Research Applications

The compound (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, also known by its CAS number 105590-97-4, is a derivative of L-glutamic acid with applications in scientific research, organic synthesis, and medicinal chemistry.

Scientific Research Applications

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:

  • Chemistry It serves as a building block in organic synthesis and as a precursor for synthesizing complex molecules.
  • Biology It is used in studying enzyme mechanisms and protein-ligand interactions.
  • Industry It is used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals. Amino acids and their derivatives, like this compound, are used as ergogenic supplements, influencing anabolic hormone secretion .

Synthesis and Production

The synthesis of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride typically involves protecting the amino and carboxyl groups of L-glutamic acid. The tert-butyl group protects the carboxyl group, while the benzyl group protects the amino group. The synthesis may involve esterification, amidation, and deprotection reactions, using reagents like tert-butyl alcohol, benzyl chloride, and hydrochloric acid. Industrial production involves large-scale synthesis using automated reactors and continuous flow processes, optimized for high yield and purity. Advanced purification techniques like chromatography and crystallization are essential.

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is studied for its role in various biological pathways.

  • Molecular Formula: C16H24ClNO4C_{16}H_{24}ClNO_4
  • Molecular Weight: 329.82 g/mol
  • Solubility: Moderately soluble in water (approximately 0.211 mg/ml)
  • Log P: Moderate lipophilicity, with values ranging from 2.07 to 2.83

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituents (1-O / 5-O) Configuration Molecular Formula Molecular Weight Key Applications
1-O-Benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate hydrochloride Benzyl / tert-butyl (2S) C₁₆H₂₄ClNO₄ 329.82 Peptide synthesis, intermediates
H-Glu(OtBu)-OMe·HCl (CAS 6234-01-1) Methyl / tert-butyl (2S) C₁₁H₂₂ClNO₄ 267.75 Drug discovery, solubility studies
(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride tert-butyl / tert-butyl (R) C₁₃H₂₆ClNO₄ 295.80 Chiral building blocks
L-Glutamic acid diethyl ester hydrochloride (CAS 1118-89-4) Ethyl / ethyl (2S) C₉H₁₇NO₄·HCl 239.70 Cell permeability studies
Dimethyl DL-Glutamate hydrochloride (CAS 13515-99-6) Methyl / methyl Racemic C₇H₁₃NO₄·HCl 211.60 Metabolic research
Key Observations:
  • Substituent Effects :
    • The benzyl group in the target compound enhances lipophilicity compared to methyl or ethyl esters, impacting membrane permeability and solubility .
    • tert-Butyl esters offer steric protection and acid-labile cleavage, whereas benzyl esters require catalytic hydrogenation for removal .
  • Stereochemistry :
    • The (2S) configuration in the target compound aligns with natural L-glutamic acid, ensuring compatibility in biological systems. In contrast, the (R)-di-tert-butyl analog may exhibit altered receptor binding .

Physicochemical and Pharmacokinetic Properties

Property 1-O-Benzyl 5-O-tert-butyl (Target) H-Glu(OtBu)-OMe·HCl Diethyl Ester Dimethyl Ester
Solubility in DMSO ~50 mg/mL* 125 mg/mL 15 mg/mL 10 mg/mL
Stability Stable at -20°C (1 month) Stable at -80°C (6 months) Short-term storage Short-term storage
Deprotection Conditions Hydrogenolysis (benzyl) / Acid (tert-butyl) Acid (tert-butyl) Hydrolysis Hydrolysis
Key Observations:
  • Solubility : Smaller esters (methyl, ethyl) improve aqueous solubility, while bulkier groups (benzyl, tert-butyl) reduce it .
  • Storage : The target compound’s benzyl group necessitates careful handling under inert atmospheres to prevent premature deprotection .

Q & A

Q. What are the key challenges in synthesizing 1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate; hydrochloride, and how can they be methodologically addressed?

Synthesis challenges include protecting group compatibility (e.g., benzyl and tert-butyl groups), stereochemical control, and avoiding side reactions like hydrolysis. Methodological solutions:

  • Use orthogonal protecting groups (e.g., benzyl for carboxylate and tert-butyl for amine) to minimize interference during deprotection steps .
  • Optimize reaction conditions (e.g., anhydrous solvents, controlled pH) to prevent premature cleavage of acid-labile tert-butyl groups .
  • Employ spectroscopic monitoring (e.g., LC-MS, NMR) to track intermediate formation and purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity .
  • Spectroscopic analysis : Confirm stereochemistry via 1^1H/13^13C NMR (e.g., coupling constants for chiral centers) and FT-IR for functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ at 338.4 Da) .

Q. What experimental strategies are recommended for optimizing reaction yields during synthesis?

  • Factorial design : Vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Expose the compound to buffers (pH 1–12) at 25–60°C and quantify degradation products via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and moisture sensitivity .
  • Mechanistic insights : Use DFT calculations to model hydrolysis pathways of benzyl/tert-butyl groups .

Q. What methodologies are suitable for studying the compound’s role in amino acid conjugation or peptide synthesis?

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a protected glutamic acid derivative, followed by selective deprotection .
  • Enzymatic assays : Test compatibility with ligases or proteases to evaluate its utility in biocatalytic pathways .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystalline) or computational simulations (e.g., Gaussian for 1^1H NMR prediction) .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled analogs to resolve overlapping signals .

Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition) .
  • Structural-activity modeling : Apply QSAR to correlate substituent effects (e.g., benzyl vs. tert-butyl) with activity trends .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a theoretical framework for drug design or enzyme studies?

  • Molecular docking : Model interactions with target proteins (e.g., glutamate receptors) using AutoDock Vina .
  • Free-energy perturbation (FEP) : Calculate binding affinities of modified analogs to guide synthetic priorities .

Q. What experimental designs are recommended for studying its metabolic pathways in vitro?

  • Isotope tracing : Use 14^{14}C-labeled compound in hepatocyte assays to track metabolic products via scintillation counting .
  • LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation, sulfation) using high-resolution mass spectrometry .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or purification outcomes?

  • Reproducibility protocols : Publish detailed step-by-step procedures, including solvent grades and equipment calibration .
  • Collaborative validation : Share samples with independent labs for cross-verification of yields and purity .

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